Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16587018
InChI: InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+
SMILES:
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

CAS No.:

Cat. No.: VC16587018

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate -

Specification

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate
Standard InChI InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+
Standard InChI Key JISHJNKMEZITCN-VOTSOKGWSA-N
Isomeric SMILES CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N
Canonical SMILES CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate belongs to the enamine ester family, featuring a conjugated system that enhances its electronic reactivity. The trifluorophenyl group introduces electron-withdrawing effects, while the cyano and ester moieties enable nucleophilic and electrophilic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H9F3N2O2\text{C}_{12}\text{H}_9\text{F}_3\text{N}_2\text{O}_2
Molecular Weight270.21 g/mol
CAS Number144367-60-2
IUPAC NameEthyl (2E)-2-cyano-3-(2,3,4-trifluoroanilino)-2-propenoate
AppearanceWhite to off-white powder
Purity≥95% (HPLC)
Storage Conditions2–8°C in airtight containers

Synthesis and Manufacturing

The synthesis typically involves a base-catalyzed condensation reaction between ethyl cyanoacetate and 2,3,4-trifluoroaniline. Under optimized conditions (room temperature, ethanol solvent, and triethylamine as a base), yields exceed 70% .

Key Reaction:

Ethyl cyanoacetate+2,3,4-TrifluoroanilineEt3N, EtOHEthyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate\text{Ethyl cyanoacetate} + \text{2,3,4-Trifluoroaniline} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate}

Table 2: Synthesis Parameters

ParameterCondition
SolventEthanol
CatalystTriethylamine
Temperature20–25°C
Reaction Time4–6 hours
Yield70–75%

Alternative routes using microwave-assisted synthesis or solid-phase catalysts have been explored for related enamine esters but remain untested for this specific compound .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by three functional groups:

  • Cyano Group: Participates in nucleophilic additions, forming intermediates for heterocyclic synthesis (e.g., pyridines, triazoles) .

  • Ethyl Ester: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.

  • Trifluoroanilino Moiety: Engages in electrophilic aromatic substitution, though fluorine’s electron-withdrawing effects reduce reactivity compared to non-fluorinated analogs .

Notably, the α,β-unsaturated ester system enables Michael additions, cycloadditions, and conjugate reductions. For example, reaction with hydrazines yields pyrazole derivatives, a common scaffold in drug discovery .

Applications in Pharmaceutical and Materials Science

Medicinal Chemistry

While direct biological data are scarce, structurally similar cyanoacrylates exhibit:

  • Kinase Inhibition: Analogous compounds inhibit tyrosine kinases involved in cancer proliferation .

  • Antimicrobial Activity: Trifluorophenyl derivatives disrupt bacterial cell membranes via hydrophobic interactions .

Organic Synthesis

The compound serves as a precursor for:

  • Heterocycles: Conversion to pyrimidines or thiazoles via cyclocondensation .

  • Fluorescent Dyes: Conjugation with coumarin derivatives enhances photostability .

ApplicationMechanismExample Derivative
Anticancer AgentsKinase inhibitionPyrazole-cyanoacrylate hybrids
SensorsFluorophore conjugationCoumarin-enamine complexes
PolymersCrosslinking monomersAcrylate-based hydrogels

Future Research Directions

  • Biological Screening: Systematic evaluation against cancer, bacterial, and fungal targets.

  • Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.

  • Green Synthesis: Exploration of solvent-free or catalytic methods to reduce waste .

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